N-[4-(difluoromethoxy)-2-methylphenyl]-2-[4-(phenylsulfonyl)piperazin-1-yl]acetamide
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Overview
Description
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes difluoromethoxy and phenylsulfonyl groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the difluoromethoxy group: This can be achieved through the reaction of a phenol derivative with a difluoromethylating agent under basic conditions.
Introduction of the phenylsulfonyl group: This step involves the sulfonylation of a piperazine derivative using a sulfonyl chloride reagent.
Coupling reactions: The final step involves coupling the intermediate compounds through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and phenylsulfonyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Difluoromethoxy)phenyl]acetamide
- N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide
- N-[4-(Difluoromethoxy)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide
Uniqueness
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE is unique due to its combination of difluoromethoxy and phenylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H23F2N3O4S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C20H23F2N3O4S/c1-15-13-16(29-20(21)22)7-8-18(15)23-19(26)14-24-9-11-25(12-10-24)30(27,28)17-5-3-2-4-6-17/h2-8,13,20H,9-12,14H2,1H3,(H,23,26) |
InChI Key |
KUZJMJJQHNBENR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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